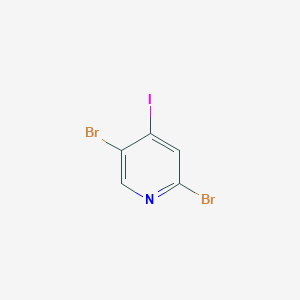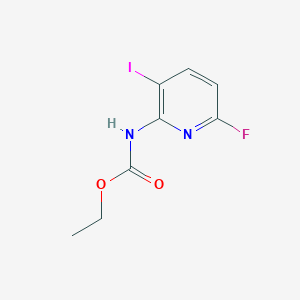
5-溴-3-(4-氟苯氧基)吡啶甲腈
描述
“5-Bromo-3-(4-fluorophenoxy)picolinonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its molecular structure .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-Bromo-3-(4-fluorophenoxy)picolinonitrile”, a related compound, 3-Hydroxy-4-Substituted Picolinonitriles, has been synthesized via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .科学研究应用
合成和功能化
5-溴-3-(4-氟苯氧基)吡啶甲腈作为一种特定化合物,在文献中没有直接的引用。然而,具有类似溴、氟和吡啶甲腈基团的化合物因其合成多功能性和在创建复杂分子结构中的潜在应用而受到探索。例如,5-溴吡啶基-2-氯化镁的合成,源自 5-溴-2-碘吡啶,展示了溴代吡啶在创建功能化吡啶衍生物中的用途,这在药物化学中至关重要,包括合成像洛那法尼这样有效的抗癌剂 (宋等人,2004)。类似地,用仲胺从 4-溴-5-硝基邻苯二甲腈合成 N,N'-烷基化的四氢喹喔啉突出了溴代硝基化合物在形成复杂杂环中的反应性 (Abramov 等人,2002).
抗氧化和生物学特性
溴酚及其衍生物,在结构上与 5-溴-3-(4-氟苯氧基)吡啶甲腈相关,已被研究其自由基清除和抗氧化活性。例如,来自红藻爱尔兰苔的含氮新溴酚对 DPPH 自由基表现出有效的清除活性,表明其作为食品和制药领域天然抗氧化剂的潜在应用 (李等人,2012)。另一项关于红藻 Vertebrata lanosa 中溴酚的细胞抗氧化作用的研究表明,它们在细胞分析中表现出有效的活性,表明它们在保护细胞免受氧化应激方面的有效性 (奥尔森等人,2013).
催化应用
具有 L-苏氨酸席夫碱的苯氧桥联均核铜(II)配合物(包括具有溴取代基的配合物)在水解羧酸酯中的催化反应性,强调了溴代取代化合物在催化中的潜力。这些配合物表现出显着的催化活性,提高了对硝基苯甲酸吡啶酯(一种模型羧酸酯)的水解速率 (蒋等人,2015).
作用机制
未来方向
属性
IUPAC Name |
5-bromo-3-(4-fluorophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O/c13-8-5-12(11(6-15)16-7-8)17-10-3-1-9(14)2-4-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJDNYONVDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-fluorophenoxy)picolinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



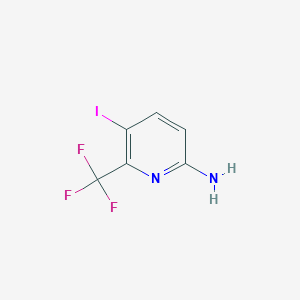
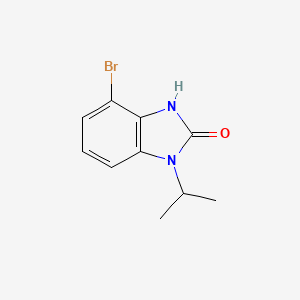
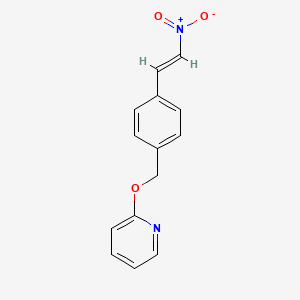

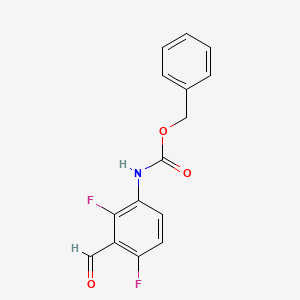



![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)
